molecular formula C22H22N6O6 B2800019 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate CAS No. 1351659-61-4

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate

Cat. No.: B2800019
CAS No.: 1351659-61-4
M. Wt: 466.454
InChI Key: VIPIFTVTGPIMSX-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a synthetic organic compound. This compound combines several heterocyclic components, which contribute to its unique properties and applications, making it interesting for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation typically starts from simple aromatic and heterocyclic precursors. The synthesis involves several steps:

  • Formation of 3,4-dihydroquinoline via cyclization reactions.

  • Creation of 1,2,4-oxadiazole rings through condensation reactions.

  • Synthesis of azetidine rings, often via azetidinone intermediates.

  • The final assembly, combining these fragments, typically using amide bond formations and esterifications under controlled conditions.

Industrial Production Methods: Scaled-up methods employ continuous flow reactors for efficiency and safety. Starting materials are mixed in precise stoichiometric ratios, subjected to temperature and pH controls to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation

    Mild oxidizing agents convert the dihydroquinoline to quinoline derivatives.

  • Reduction

    Catalytic hydrogenation reduces the oxadiazole or pyrimidine rings.

  • Substitution

    Nucleophilic aromatic substitution reactions modify the quinoline ring or pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation

    Use of agents like PCC or KMnO4 under controlled temperatures.

  • Reduction

    Use of hydrogen gas with palladium or platinum catalysts.

  • Substitution

    Use of nucleophiles like amines or thiols in polar solvents like DMSO or DMF.

Major Products:

  • Quinoline derivatives from oxidation.

  • Saturated heterocycles from reduction.

  • Substituted heterocycles from nucleophilic substitutions.

Scientific Research Applications

Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies. Biology: Explored as a scaffold for drug design, particularly targeting enzymes or receptors. Medicine: Investigated for potential therapeutic effects in neurological disorders or infections. Industry:

Mechanism of Action

The compound's mechanism of action largely depends on its interaction with specific molecular targets.

  • Molecular Targets

    Enzymes, such as kinases or oxidoreductases, and receptors involved in cellular signaling.

  • Pathways

    It may interfere with metabolic pathways or signaling cascades, leading to its bioactive effects.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • Similar Compounds

    1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-pyrimidinyl)ethanone and 1-(2-oxoazetidin-1-yl)-2-(oxadiazol-5-yl)ethanone.

  • Uniqueness

Listing of Similar Compounds:

  • 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(3-pyrimidinyl)ethanone

  • 1-(2-Oxoazetidin-1-yl)-2-(oxadiazol-5-yl)ethanone

  • 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanone

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2.C2H2O4/c27-17(26-10-3-6-14-5-1-2-7-16(14)26)13-25-11-15(12-25)20-23-19(24-28-20)18-21-8-4-9-22-18;3-1(4)2(5)6/h1-2,4-5,7-9,15H,3,6,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPIFTVTGPIMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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